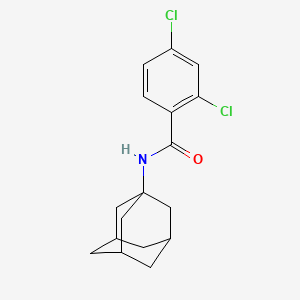
N-Adamantan-1-yl-2,4-dichloro-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Adamantan-1-yl-2,4-dichloro-benzamide is a chemical compound with the molecular formula C17H19Cl2NO and a molecular weight of 324.253 g/mol . It is characterized by the presence of an adamantane group attached to a benzamide structure, which is further substituted with two chlorine atoms at the 2 and 4 positions on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Adamantan-1-yl-2,4-dichloro-benzamide typically involves the reaction of adamantane derivatives with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
- Dissolve adamantane derivative in anhydrous solvent (e.g., dichloromethane).
- Add triethylamine to the solution.
- Slowly add 2,4-dichlorobenzoyl chloride to the reaction mixture while stirring.
- Allow the reaction to proceed at room temperature or under reflux conditions for several hours.
- Quench the reaction with water and extract the product using an organic solvent.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Adamantan-1-yl-2,4-dichloro-benzamide can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form adamantanone derivatives.
Reduction: The benzamide group can be reduced to form amine derivatives.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or ammonia in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of adamantanone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
N-Adamantan-1-yl-2,4-dichloro-benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-Adamantan-1-yl-2,4-dichloro-benzamide involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to enhance the lipophilicity of the compound, allowing it to easily penetrate biological membranes . The benzamide group can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-Adamantan-1-yl-2-methyl-3,5-dinitro-benzamide
- N-Adamantan-1-yl-4-methyl-benzamide
- N-Adamantan-1-yl-benzamide
Uniqueness
N-Adamantan-1-yl-2,4-dichloro-benzamide is unique due to the presence of two chlorine atoms on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The adamantane moiety also imparts distinct physicochemical properties, such as increased stability and lipophilicity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H19Cl2NO |
|---|---|
Molecular Weight |
324.2 g/mol |
IUPAC Name |
N-(1-adamantyl)-2,4-dichlorobenzamide |
InChI |
InChI=1S/C17H19Cl2NO/c18-13-1-2-14(15(19)6-13)16(21)20-17-7-10-3-11(8-17)5-12(4-10)9-17/h1-2,6,10-12H,3-5,7-9H2,(H,20,21) |
InChI Key |
BTAUUSAMKNHVEL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















